

Application Notes: N-(2-Bromoethoxy)phthalimide for Protected Amine Introduction

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Compound of Interest

Compound Name: *N*-(2-Bromoethoxy)phthalimide

Cat. No.: B134377

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Introduction and Applications

N-(2-Bromoethoxy)phthalimide is a bifunctional reagent designed for the introduction of a phthalimide-protected aminoethoxy group onto a target molecule. Structurally similar to the more common N-(2-bromoethyl)phthalimide, this reagent provides a two-carbon spacer with an ether linkage, offering different solubility and conformational properties to the resulting conjugate. The phthalimide group serves as a robust and stable protecting group for the primary amine, which is invaluable in multi-step organic synthesis.[1]

This reagent is particularly useful in methodologies analogous to the Gabriel synthesis, where a nucleophile displaces the bromine atom in an SN2 reaction.[2] The phthalimide moiety prevents the common issue of over-alkylation often encountered when using ammonia or primary amines directly.[3] Following conjugation, the amine can be liberated under specific conditions, making this reagent a cornerstone for creating complex molecules with controlled amine functionalities.

Key Applications:

- **Drug Discovery and Medicinal Chemistry:** Serves as a key building block for introducing an aminoethoxy side chain, a common pharmacophore in various therapeutic agents, including

anticancer and anti-inflammatory drugs.[4]

- Bioconjugation: Enables the linkage of molecules to biomolecules (e.g., peptides, proteins) through a flexible, hydrophilic spacer.
- Materials Science: Used in the synthesis of functionalized polymers and for surface modification.[4]
- Organic Synthesis: A versatile intermediate for constructing heterocyclic compounds and other complex molecular architectures where a primary amine is required.

Physicochemical and Spectroscopic Data

Quantitative data for **N-(2-Bromoethoxy)phthalimide** and its derivatives are summarized below.

Table 1: Physicochemical Properties of **N-(2-Bromoethoxy)phthalimide**

Property	Value	Reference
CAS Number	5181-35-1	
Molecular Formula	C ₁₀ H ₈ BrNO ₃	
Molecular Weight	270.08 g/mol	
Appearance	White to off-white powder/crystals	N/A
Melting Point	No data available	

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) | N/A |

Note: While a specific melting point for **N-(2-Bromoethoxy)phthalimide** is not readily available, the closely related analog N-(2-Bromoethyl)phthalimide has a melting point of 80-83 °C.[2][4]

Table 2: Summary of Protocols and Representative Yields

Stage	Reaction	Key Reagents	Typical Yields
1. Alkylation	SN2 displacement of bromide	Substrate (NuH), Base (e.g., K ₂ CO ₃ , NaH)	80-95%
2. Deprotection A	Hydrazinolysis (Ing-Manske)	Hydrazine Hydrate (NH ₂ NH ₂)	70-90%

| 2. Deprotection B | Reductive Cleavage (Ganem) | Sodium Borohydride (NaBH₄), Acetic Acid | 85-97% |

Yields are representative for Gabriel-type synthesis and may vary based on the substrate's nature and steric hindrance.[2]

Experimental Workflows and Logical Diagrams

The overall process involves two key stages: alkylation and deprotection. The choice of deprotection method depends on the substrate's sensitivity to the reaction conditions.

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